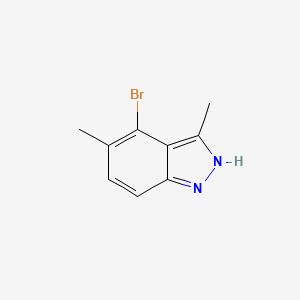
4-Bromo-3,5-dimethyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and methyl groups on the indazole ring enhances its chemical reactivity and potential for various synthetic applications.
作用機序
Target of Action
4-Bromo-3,5-dimethyl-1H-indazole is a pharmaceutical intermediate Indazole derivatives, which include this compound, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of cell cycle .
Biochemical Pathways
For example, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, affecting the PI3K/AKT/PTEN/MTOR pathway .
Result of Action
As mentioned earlier, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting potential anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method starts with the bromination of 3,5-dimethyl-1H-indazole. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions: 4-Bromo-3,5-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indazole ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 4-azido-3,5-dimethyl-1H-indazole or 4-thio-3,5-dimethyl-1H-indazole.
Oxidation: Formation of 3,5-dimethyl-1H-indazole-4-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-1H-indazole.
科学的研究の応用
4-Bromo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active indazole derivatives.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
類似化合物との比較
4-Bromo-1H-indazole: Lacks the methyl groups, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-indazole: Lacks the bromine atom, which may reduce its potential for substitution reactions.
4-Chloro-3,5-dimethyl-1H-indazole: Similar structure but with chlorine instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness: 4-Bromo-3,5-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its chemical versatility and potential for various applications. The combination of these substituents allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industry .
特性
IUPAC Name |
4-bromo-3,5-dimethyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZIVUWZRXGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














